5-(1,1-Difluoroethyl)-1-methylpyrazole
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Overview
Description
5-(1,1-Difluoroethyl)-1-methylpyrazole is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of the difluoroethyl group imparts distinct electronic and steric characteristics, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as 1,1-difluoroethyl chloride (CH3CF2Cl) in the presence of a nickel catalyst . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of 5-(1,1-Difluoroethyl)-1-methylpyrazole may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Difluoroethyl)-1-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH or KOtBu in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of difluoroethyl ketones or carboxylic acids.
Reduction: Formation of difluoroethyl alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-(1,1-Difluoroethyl)-1-methylpyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1,1-Difluoroethyl)-1-methylpyrazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to increased potency and selectivity. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
- 1,1-Difluoroethylated aromatics
- Difluoromethylated heterocycles
Uniqueness
5-(1,1-Difluoroethyl)-1-methylpyrazole stands out due to its unique combination of the pyrazole ring and the difluoroethyl group. This combination imparts distinct electronic properties, making it more metabolically stable and enhancing its potential as a bioisostere compared to other fluorinated compounds. Its versatility in undergoing various chemical reactions and its broad range of applications further highlight its uniqueness in scientific research and industrial applications.
Properties
IUPAC Name |
5-(1,1-difluoroethyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2/c1-6(7,8)5-3-4-9-10(5)2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLRKDXGFXJZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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